2-[(4-benzylpiperidin-1-yl)methyl]-5,6,7,8-tetrahydrocinnolin-3(2H)-one
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Overview
Description
2-[(4-benzylpiperidin-1-yl)methyl]-5,6,7,8-tetrahydrocinnolin-3(2H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring, a benzyl group, and a tetrahydrocinnolinone core, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-benzylpiperidin-1-yl)methyl]-5,6,7,8-tetrahydrocinnolin-3(2H)-one typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of 4-cyanopyridine with toluene, followed by catalytic hydrogenation to form 4-benzylpiperidine . This intermediate is then reacted with appropriate reagents to introduce the tetrahydrocinnolinone moiety, completing the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-benzylpiperidin-1-yl)methyl]-5,6,7,8-tetrahydrocinnolin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzyl group, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[(4-benzylpiperidin-1-yl)methyl]-5,6,7,8-tetrahydrocinnolin-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a tool for understanding biological pathways.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(4-benzylpiperidin-1-yl)methyl]-5,6,7,8-tetrahydrocinnolin-3(2H)-one involves its interaction with specific molecular targets and pathways. As a monoamine oxidase inhibitor, it can prevent the breakdown of neurotransmitters like dopamine, norepinephrine, and serotonin, leading to increased levels of these chemicals in the brain . This action can have various therapeutic effects, including mood enhancement and neuroprotection.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: Shares the piperidine and benzyl groups but lacks the tetrahydrocinnolinone core.
2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxyindan-1-one: Similar structure with a different core, used in different therapeutic applications.
Uniqueness
2-[(4-benzylpiperidin-1-yl)methyl]-5,6,7,8-tetrahydrocinnolin-3(2H)-one is unique due to its combination of structural features, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C21H27N3O |
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Molecular Weight |
337.5 g/mol |
IUPAC Name |
2-[(4-benzylpiperidin-1-yl)methyl]-5,6,7,8-tetrahydrocinnolin-3-one |
InChI |
InChI=1S/C21H27N3O/c25-21-15-19-8-4-5-9-20(19)22-24(21)16-23-12-10-18(11-13-23)14-17-6-2-1-3-7-17/h1-3,6-7,15,18H,4-5,8-14,16H2 |
InChI Key |
WSNLMCXDEZEQTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CN3CCC(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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